molecular formula C21H31NO3 B5575694 3-(3-hydroxy-3-methylbutyl)-N-1-oxaspiro[4.5]dec-3-ylbenzamide

3-(3-hydroxy-3-methylbutyl)-N-1-oxaspiro[4.5]dec-3-ylbenzamide

カタログ番号: B5575694
分子量: 345.5 g/mol
InChIキー: RZJGFPYUEQFCBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-hydroxy-3-methylbutyl)-N-1-oxaspiro[4.5]dec-3-ylbenzamide, also known as HMBB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

Antiviral Activity

A series of 1-thia-4-azaspiro[4.5]decan-3-ones, structurally related to the compound of interest, was synthesized and evaluated against human coronavirus and influenza virus. Compounds within this series exhibited significant inhibition of human coronavirus 229E replication, highlighting the potential of spirocyclic compounds for antiviral drug development (Çağla Begüm Apaydın et al., 2019).

Analgesic Properties

NYX-2925, a novel N-methyl-d-aspartate (NMDA) receptor modulator with a related spirocyclic structure, demonstrated rapid and long-lasting analgesia in rat models of neuropathic pain without developing tolerance to its analgesic effects, suggesting the therapeutic potential of spirocyclic compounds in pain management (N. Ghoreishi-Haack et al., 2018).

Antituberculosis Activity

A series of 5-methyl-N-(3-oxo-1-thia-4-azaspiro(4.5)dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives was synthesized and characterized, with certain compounds exhibiting significant in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. This indicates the potential utility of spirocyclic compounds in the development of new antituberculosis agents (Özlen Güzel et al., 2006).

Muscarinic Receptor Agonism

Research on 1-oxa-8-azaspiro[4.5]decane derivatives, including YM796, has shown these compounds to exhibit muscarinic agonistic activity, particularly at M1 receptors, demonstrating their potential in cognitive impairment treatments (F. Wanibuchi et al., 1994).

特性

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-(1-oxaspiro[4.5]decan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-20(2,24)12-9-16-7-6-8-17(13-16)19(23)22-18-14-21(25-15-18)10-4-3-5-11-21/h6-8,13,18,24H,3-5,9-12,14-15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJGFPYUEQFCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NC2CC3(CCCCC3)OC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。